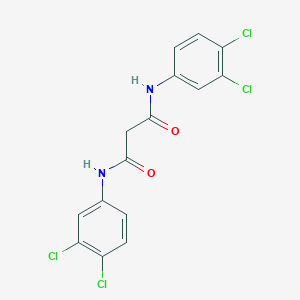

N,N'-双(3,4-二氯苯基)丙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N'-bis(3,4-dichlorophenyl)propanediamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various similar compounds with dichlorophenyl groups and propanediamine moieties. These compounds are typically involved in the formation of metal complexes and have applications in analytical chemistry, electrochemistry, and as corrosion inhibitors .

Synthesis Analysis

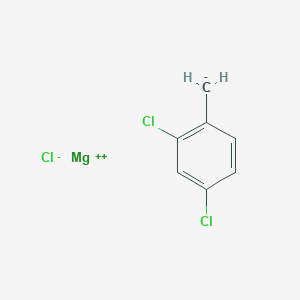

The synthesis of related compounds involves the reaction of diamines with aldehydes or ketones to form Schiff bases, which are then used to prepare metal complexes. For example, a Schiff base ligand was synthesized by reacting cyclohexane-1,4-diamine with 3,4-dichlorobenzaldehyde and subsequently used to prepare Cu(II), Co(II), and Ni(II) complexes . Another related compound, a chelating resin, was synthesized by functionalizing a polystyrenedivinylbenzene-based macroreticular resin with bis-(N,N'-salicylidene)1,3-propanediamine ligands .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as IR and single-crystal X-ray diffraction analysis. For instance, the Schiff base ligand derived from 5-chlorosalicylaldehyde and propane-1,3-diamine was found to have a monoclinic crystal system with specific space group parameters . The metal complexes of the Schiff base ligands often exhibit a binuclear nature, where the ligand acts as a monodentate or bidentate chelator to the metal ions .

Chemical Reactions Analysis

The chemical reactions involving these compounds mainly pertain to their ability to form chelates with metal ions. The pH dependence of metal resin chelation has been investigated, showing that trace amounts of metal ions can be retained on the resin at neutral pH and recovered by elution with hydrochloric acid . The Schiff base ligands and their metal complexes can undergo redox reactions, as indicated by electrochemical studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds include their thermal and electrochemical behavior, as well as their stability and solubility. The Schiff base ligands and their metal complexes exhibit good chemical stability and fast equilibration with metal ions, making them useful for rapid concentration of trace metal ions . The corrosion inhibition properties of a related compound, N,N'-Bis(phloroacetophenone)-1,2-propanediamine, were studied, showing that it acts as a mixed-type inhibitor for steel in hydrochloric acid . The antimicrobial activity of a cadmium(II) complex derived from a Schiff base ligand was also investigated, demonstrating effectiveness against various microorganisms .

科学研究应用

类似化合物的职业暴露和健康影响

已经对双酚A(BPA)的职业暴露及相关健康影响进行了研究。与环境暴露者相比,职业暴露于BPA的工人检测到的BPA水平显著更高,表明可能存在健康风险,如男性性功能障碍和内分泌紊乱(E. Ribeiro, C. Ladeira, S. Viegas, 2017)。

DDT和DDE的环境和健康风险

关于DDT及其主要代谢物DDE的研究突出了它们在人类和野生动物中作为内分泌干扰物的作用。尽管许多国家已经禁止使用DDT,但它在环境中的持久性和通过食物链的生物积累仍然存在风险,强调了继续研究和监测的必要性(M. Burgos-Aceves et al., 2021)。

环境污染物对生殖健康的影响

双酚A(BPA)和邻苯二甲酸酯等环境污染物已被研究其对哺乳动物精子生成的影响,表明对生殖健康存在潜在风险。这些化学物质影响生殖器官的机制突显了理解化学物质与生物系统相互作用的重要性(Raúl Lagos-Cabré, R. Moreno, 2012)。

新型阻燃剂及其环境存在

对新型溴化阻燃剂(NBFRs)的研究发现了关于其环境存在和潜在风险的重要知识空白。这突显了有必要进一步研究这些化学物质的环境命运和毒性,这些化学物质可能与N,N'-双(3,4-二氯苯基)丙二酰胺具有相似的性质(E. A. Zuiderveen et al., 2020)。

属性

IUPAC Name |

N,N'-bis(3,4-dichlorophenyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N2O2/c16-10-3-1-8(5-12(10)18)20-14(22)7-15(23)21-9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNJUUHHKPWGHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367956 |

Source

|

| Record name | N~1~,N~3~-Bis(3,4-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(3,4-dichlorophenyl)propanediamide | |

CAS RN |

1677-30-1 |

Source

|

| Record name | N1,N3-Bis(3,4-dichlorophenyl)propanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~3~-Bis(3,4-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)

![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)

![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)